molecular formula C23H25NO5 B11000245 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one

8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B11000245
M. Wt: 395.4 g/mol
InChI Key: ZXVWPQWIBGYAGE-UHFFFAOYSA-N
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Description

8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a unique combination of isoquinoline and chromenone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one involves multiple steps, starting with the preparation of the isoquinoline and chromenone precursors. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a suitable chromenone derivative under controlled conditions . The reaction typically requires the use of solvents such as ethanol or xylene and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways . The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is unique due to its combined isoquinoline and chromenone structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

8-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-ethyl-7-hydroxychromen-2-one

InChI

InChI=1S/C23H25NO5/c1-4-14-11-22(26)29-23-17(14)5-6-19(25)18(23)13-24-8-7-15-9-20(27-2)21(28-3)10-16(15)12-24/h5-6,9-11,25H,4,7-8,12-13H2,1-3H3

InChI Key

ZXVWPQWIBGYAGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2CN3CCC4=CC(=C(C=C4C3)OC)OC)O

Origin of Product

United States

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